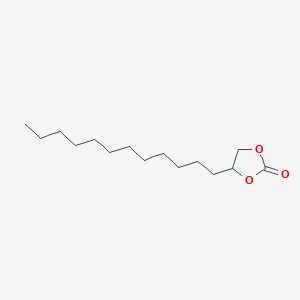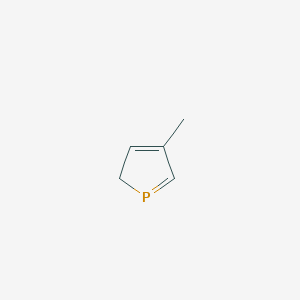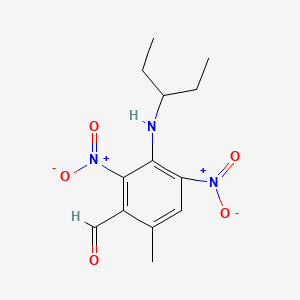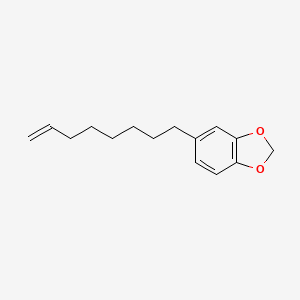
4-Dodecyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C₁₅H₂₈O₃ It is characterized by a dioxolane ring substituted with a dodecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Dodecyl-1,3-dioxolan-2-one can be synthesized through the reaction of dodecanol with ethylene carbonate under acidic or basic conditions. The reaction typically involves the formation of an intermediate dodecyl ethylene carbonate, which then cyclizes to form the desired dioxolanone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Dodecyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the dioxolanone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecyl diol.
Substitution: Various substituted dioxolanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Dodecyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: A smaller analog with a methyl group instead of a dodecyl chain.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-Vinyl-1,3-dioxolan-2-one: Features a vinyl group, allowing for polymerization reactions.
Uniqueness
4-Dodecyl-1,3-dioxolan-2-one is unique due to its long hydrophobic dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable complexes with various molecules also sets it apart from other dioxolanones.
Propiedades
| 152463-27-9 | |
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
4-dodecyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3 |
Clave InChI |
FPDBQIXHAHEZPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







